molecular formula C11H18N2 B15256043 3-(1-Ethyl-1H-pyrrol-2-yl)piperidine

3-(1-Ethyl-1H-pyrrol-2-yl)piperidine

Cat. No.: B15256043
M. Wt: 178.27 g/mol
InChI Key: CRZAJLJAHNDZSQ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrrol-2-yl)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrrol-2-yl)piperidine typically involves the construction of the pyrrole and piperidine rings followed by their coupling. One common method involves the reaction of 1-ethylpyrrole with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrrol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

3-(1-Ethyl-1H-pyrrol-2-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1H-pyrrol-2-yl)piperidine is unique due to the combination of the pyrrole and piperidine rings in a single molecule. This dual-ring structure provides a versatile platform for the development of compounds with diverse biological activities .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-(1-ethylpyrrol-2-yl)piperidine

InChI

InChI=1S/C11H18N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h4,6,8,10,12H,2-3,5,7,9H2,1H3

InChI Key

CRZAJLJAHNDZSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C2CCCNC2

Origin of Product

United States

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